N-(Benzo[d][1,3]dioxol-5-ylmethyl)-N,N-dimethylethane-1,1-diamine
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Overview
Description
N-(Benzo[d][1,3]dioxol-5-ylmethyl)-N,N-dimethylethane-1,1-diamine is a chemical compound that features a benzo[d][1,3]dioxole moiety linked to an ethane-1,1-diamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Benzo[d][1,3]dioxol-5-ylmethyl)-N,N-dimethylethane-1,1-diamine typically involves the reaction of benzo[d][1,3]dioxole derivatives with ethane-1,1-diamine under controlled conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, where benzo[d][1,3]dioxole is functionalized with a suitable leaving group, such as a halide, and then reacted with ethane-1,1-diamine in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(Benzo[d][1,3]dioxol-5-ylmethyl)-N,N-dimethylethane-1,1-diamine can undergo various chemical reactions, including:
Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form more saturated derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Saturated derivatives of the original compound.
Substitution: Nitrated or halogenated derivatives.
Scientific Research Applications
N-(Benzo[d][1,3]dioxol-5-ylmethyl)-N,N-dimethylethane-1,1-diamine has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antitumor properties.
Medicine: Studied for its potential therapeutic effects, including anticancer activity.
Industry: Utilized in the development of advanced materials and sensors.
Mechanism of Action
The mechanism of action of N-(Benzo[d][1,3]dioxol-5-ylmethyl)-N,N-dimethylethane-1,1-diamine involves its interaction with specific molecular targets and pathways. For instance, in its antitumor activity, the compound has been shown to induce apoptosis and cause cell cycle arrest in cancer cells . The molecular targets may include proteins involved in cell cycle regulation and apoptosis pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-methylaniline
- 5-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)-N-arylthiazol-2-amines
Uniqueness
N-(Benzo[d][1,3]dioxol-5-ylmethyl)-N,N-dimethylethane-1,1-diamine is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a benzo[d][1,3]dioxole moiety with an ethane-1,1-diamine structure allows for versatile applications in various fields, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C12H18N2O2 |
---|---|
Molecular Weight |
222.28 g/mol |
IUPAC Name |
1-N-(1,3-benzodioxol-5-ylmethyl)-1-N',1-N'-dimethylethane-1,1-diamine |
InChI |
InChI=1S/C12H18N2O2/c1-9(14(2)3)13-7-10-4-5-11-12(6-10)16-8-15-11/h4-6,9,13H,7-8H2,1-3H3 |
InChI Key |
KAOIDCYOQIINJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(NCC1=CC2=C(C=C1)OCO2)N(C)C |
Origin of Product |
United States |
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